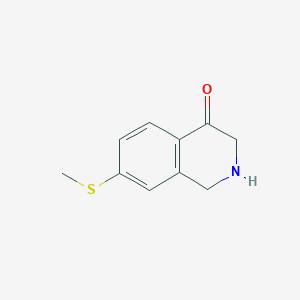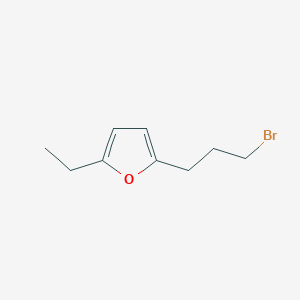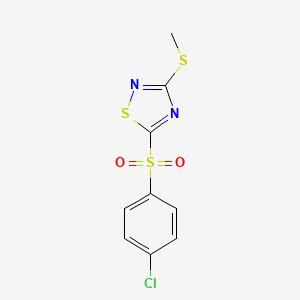
N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine typically involves the reaction of 4-chloroaniline with a pyridazine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable compound in synthetic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on understanding its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or other specialized applications. Its unique properties make it suitable for various industrial processes and products.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects may be mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine include other pyridazine derivatives with different substituents. Examples may include:
- N-(4-Chlorophenyl)-6-(piperidin-4-yl)pyridazin-3-amine
- N-(4-Chlorophenyl)-6-(pyrrolidin-4-yl)pyridazin-3-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
| 61482-96-0 | |
Molekularformel |
C14H15ClN4O |
Molekulargewicht |
290.75 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H15ClN4O/c15-11-1-3-12(4-2-11)16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h1-6H,7-10H2,(H,16,17) |
InChI-Schlüssel |
KNOJHFFPMWOETK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)




![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
